(R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone

Catalog No.
S1497277
CAS No.
191090-32-1
M.F
C18H19NO2
M. Wt
281.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone

CAS Number

191090-32-1

Product Name

(R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone

IUPAC Name

(4R)-5,5-diphenyl-4-propan-2-yl-1,3-oxazolidin-2-one

Molecular Formula

C18H19NO2

Molecular Weight

281.3 g/mol

InChI

InChI=1S/C18H19NO2/c1-13(2)16-18(21-17(20)19-16,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,16H,1-2H3,(H,19,20)/t16-/m1/s1

InChI Key

PHTOJBANGYSTOH-MRXNPFEDSA-N

SMILES

CC(C)C1C(OC(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3

Synonyms

(R)-(+)-4-ISOPROPYL-5,5-DIPHENYL-2-OXAZOLIDINONE

Canonical SMILES

CC(C)C1C(OC(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3

Isomeric SMILES

CC(C)[C@@H]1C(OC(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3

(R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone is a chiral oxazolidinone compound with the molecular formula C18H19NO2 and a molecular weight of 281.35 g/mol. It is characterized by a unique oxazolidinone ring structure, which contributes to its biological activity and potential applications in medicinal chemistry. This compound is particularly notable for its stereochemistry, as the (R) configuration plays a crucial role in its interactions with biological systems .

Asymmetric Catalysis:

As a chiral auxiliary, (R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone has been investigated for its potential to induce chirality in various organic reactions. Studies have shown its effectiveness in promoting enantioselective aldol reactions, a fundamental reaction for carbon-carbon bond formation. []

Typical of oxazolidinones. These include:

  • Nucleophilic substitutions: The oxazolidinone ring can undergo nucleophilic attack at the carbonyl carbon, leading to the formation of new derivatives.
  • Formation of derivatives: It can be transformed into other functionalized compounds through reactions such as acylation or alkylation.
  • Hydrolysis: Under acidic or basic conditions, the compound can hydrolyze to yield corresponding acids and amines.

These reactions are essential for synthesizing more complex molecules in pharmaceutical research .

(R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone exhibits significant biological activities, particularly as an antimicrobial agent. Its mechanism of action primarily involves inhibition of bacterial protein synthesis, making it a candidate for antibiotic development. Additionally, studies suggest potential anti-inflammatory properties, although further research is needed to fully elucidate these effects .

Several methods have been developed for synthesizing (R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone:

  • Asymmetric synthesis: Utilizing chiral catalysts or reagents to ensure the formation of the (R) enantiomer.
  • Ring-closing reactions: Starting from appropriate precursors that allow for cyclization to form the oxazolidinone structure.
  • Modification of existing oxazolidinones: By introducing isopropyl and diphenyl groups through selective substitution reactions.

These methods highlight the versatility and importance of this compound in synthetic organic chemistry .

(R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone has several applications:

  • Pharmaceuticals: As a building block in the synthesis of antibacterial agents and other therapeutic compounds.
  • Research: Used in studies related to chirality and drug design due to its unique structural features.
  • Chemical intermediates: Serves as a precursor for synthesizing more complex organic molecules.

The compound's ability to interact with biological systems makes it a valuable asset in drug discovery .

Interaction studies involving (R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone have focused on its binding affinity to various biological targets:

  • Target proteins: Investigations into how this compound binds to ribosomal subunits have shown its potential as an antibiotic.
  • Enzyme interactions: Studies suggest that it may inhibit specific enzymes involved in bacterial metabolism.

These interactions underline its significance in developing new therapeutic agents .

Several compounds share structural similarities with (R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone. Here are some notable examples:

Compound NameSimilarityUnique Features
4-Benzyl-2-oxazolidinoneContains an oxazolidinone ringBenzyl group instead of isopropyl
(S)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinoneEnantiomeric formDifferent stereochemistry affecting activity
4-Methyl-5,5-diphenyl-2-oxazolidinoneSimilar core structureMethyl group instead of isopropyl

These compounds highlight the uniqueness of (R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone due to its specific stereochemistry and functional groups that influence its biological activity and chemical reactivity .

XLogP3

4.1

Wikipedia

(R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone

Dates

Modify: 2023-08-15

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